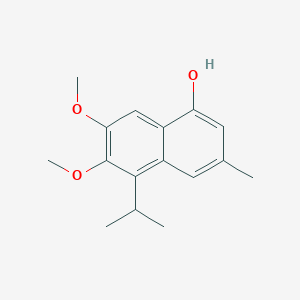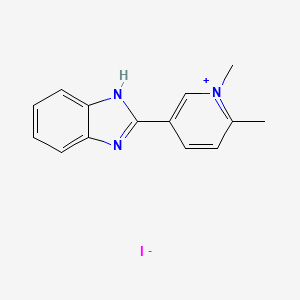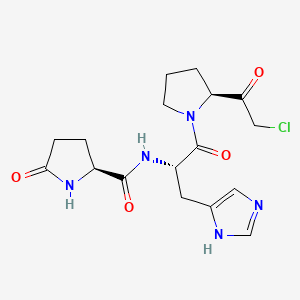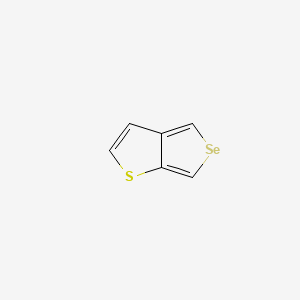![molecular formula C16H10N2O4S B14450771 5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate CAS No. 74151-44-3](/img/structure/B14450771.png)
5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate is an organic compound with the molecular formula C16H10N2O4S. It is a diazonium salt derivative of naphthalene, featuring a benzenesulfonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of sodium nitrite and hydrochloric acid for the diazotization step, and benzenesulfonyl chloride for the sulfonylation step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and yield .
Análisis De Reacciones Químicas
Types of Reactions
5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions typically occur under mild conditions with the addition of a catalyst.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or aminated naphthalene derivatives.
Coupling Reactions: Azo dyes with various color properties.
Reduction Reactions: 5-amino-2-naphthol.
Aplicaciones Científicas De Investigación
5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe due to its diazonium group, which can form covalent bonds with nucleophiles in biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of targeted therapies.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism of action of 5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate involves the reactivity of its diazonium group. This group can undergo electrophilic substitution reactions with nucleophiles, forming covalent bonds with various substrates. The benzenesulfonyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic Acid: An organosulfur compound with similar sulfonyl functionality but lacks the diazonium group.
2-Naphthol: A naphthalene derivative with hydroxyl functionality, used as a precursor in the synthesis of 5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate.
Azo Dyes: Compounds formed from the coupling reactions of diazonium salts with aromatic amines or phenols.
Uniqueness
This compound is unique due to its combination of a diazonium group and a benzenesulfonyl group. This combination imparts distinct reactivity and stability, making it a versatile intermediate for various chemical transformations and applications .
Propiedades
Número CAS |
74151-44-3 |
|---|---|
Fórmula molecular |
C16H10N2O4S |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
5-(benzenesulfonyloxy)-2-diazonionaphthalen-1-olate |
InChI |
InChI=1S/C16H10N2O4S/c17-18-14-10-9-12-13(16(14)19)7-4-8-15(12)22-23(20,21)11-5-2-1-3-6-11/h1-10H |
Clave InChI |
SPFAIWPOFBWTAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C=CC(=C3[O-])[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14450690.png)
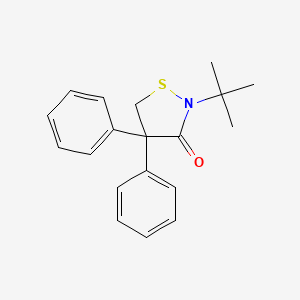
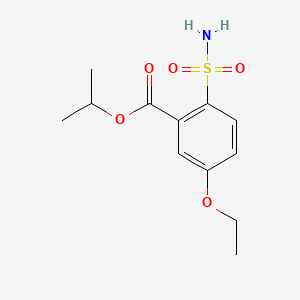
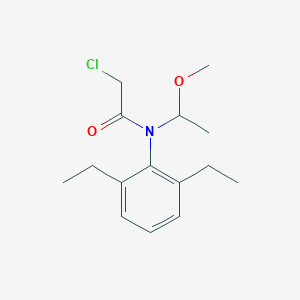
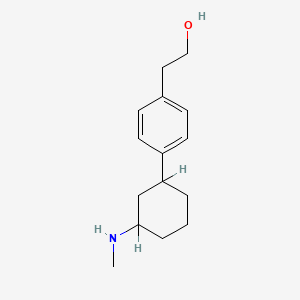


![5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one](/img/structure/B14450735.png)
![disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B14450742.png)
